molecular formula C15H13F2NO B11856544 N-(2-fluorophenyl)-3-(3-fluorophenyl)propanamide CAS No. 853313-49-2

N-(2-fluorophenyl)-3-(3-fluorophenyl)propanamide

Cat. No.: B11856544
CAS No.: 853313-49-2
M. Wt: 261.27 g/mol
InChI Key: OFGHPOGPVQMAGF-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-3-(3-fluorophenyl)propanamide: is an organic compound that belongs to the class of amides It is characterized by the presence of two fluorophenyl groups attached to a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-fluorophenyl)-3-(3-fluorophenyl)propanamide typically involves the reaction of 2-fluoroaniline with 3-fluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions. The resulting intermediate is then subjected to further reactions to obtain the final product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions: N-(2-fluorophenyl)-3-(3-fluorophenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the amide group to an amine.

    Substitution: The fluorine atoms in the phenyl rings can be substituted with other functional groups using nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed:

    Oxidation: Corresponding carboxylic acids.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: N-(2-fluorophenyl)-3-(3-fluorophenyl)propanamide is used as a building block in the synthesis of more complex organic molecules

Biology: In biological research, this compound is studied for its potential as a pharmacophore. The presence of fluorine atoms can influence the compound’s interaction with biological targets, making it a candidate for drug development.

Medicine: this compound is investigated for its potential therapeutic applications. Its ability to interact with specific enzymes and receptors makes it a promising lead compound in the development of new medications.

Industry: In the industrial sector, this compound is used in the development of advanced materials. Its incorporation into polymers and other materials can enhance their thermal stability, mechanical strength, and other desirable properties.

Mechanism of Action

The mechanism of action of N-(2-fluorophenyl)-3-(3-fluorophenyl)propanamide involves its interaction with specific molecular targets. The fluorine atoms in the compound can form strong hydrogen bonds and other interactions with proteins and enzymes, influencing their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • N-(4-fluorophenyl)benzamide
  • 2-(4-fluorophenyl)ethylamine
  • 4-bromo-2-fluorophenylacetic acid

Comparison: N-(2-fluorophenyl)-3-(3-fluorophenyl)propanamide is unique due to the presence of two fluorophenyl groups, which can significantly influence its chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and interactions with biological targets, making it a valuable compound for various applications.

Properties

CAS No.

853313-49-2

Molecular Formula

C15H13F2NO

Molecular Weight

261.27 g/mol

IUPAC Name

N-(2-fluorophenyl)-3-(3-fluorophenyl)propanamide

InChI

InChI=1S/C15H13F2NO/c16-12-5-3-4-11(10-12)8-9-15(19)18-14-7-2-1-6-13(14)17/h1-7,10H,8-9H2,(H,18,19)

InChI Key

OFGHPOGPVQMAGF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CCC2=CC(=CC=C2)F)F

Origin of Product

United States

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